![molecular formula C23H32O2 B072487 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 1168-52-1](/img/structure/B72487.png)
2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione, also known as vitamin K2, is a fat-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. It is a derivative of naphthoquinone and is synthesized by bacteria in the gut. Vitamin K2 is found in fermented foods such as cheese, natto, and sauerkraut, and is also available as a dietary supplement.
Mechanism of Action
Vitamin K2 acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in proteins. This carboxylation is essential for the activation of proteins such as osteocalcin and matrix Gla protein, which are involved in bone metabolism and cardiovascular health, respectively.
Biochemical and Physiological Effects:
Vitamin K2 has been shown to increase bone mineral density and reduce the risk of fractures in postmenopausal women. It has also been shown to improve arterial elasticity and reduce arterial stiffness in healthy adults. In addition, 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 has been shown to reduce the risk of prostate cancer and lung cancer.
Advantages and Limitations for Lab Experiments
Vitamin K2 is relatively stable and can be easily synthesized in the laboratory. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Future Directions
Future research on 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 could focus on its role in the prevention and treatment of osteoporosis, cardiovascular disease, and cancer. In addition, the development of novel formulations of this compound K2 that improve its solubility and bioavailability could enhance its therapeutic potential. Finally, the identification of new targets of this compound K2 could lead to the discovery of novel pathways involved in bone metabolism and cardiovascular health.
Synthesis Methods
The synthesis of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 involves the condensation of 2-methyl-1,4-naphthoquinone with geranylgeranyl pyrophosphate, which is derived from farnesyl pyrophosphate and isopentenyl pyrophosphate. This reaction is catalyzed by the enzyme geranylgeranyltransferase II, which is located in the endoplasmic reticulum of cells.
Scientific Research Applications
Vitamin K2 has been extensively studied for its role in bone health, cardiovascular health, and cancer prevention. It has been shown to activate osteocalcin, a protein that is essential for bone formation, and to inhibit the production of matrix metalloproteinases, enzymes that degrade bone matrix. Vitamin K2 has also been shown to prevent arterial calcification, a process that contributes to the development of cardiovascular disease. In addition, 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
1168-52-1 |
---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2,3-dimethyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C23H32O2/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-21-15-22(24)19(5)20(6)23(21)25/h9,11,13,15H,7-8,10,12,14H2,1-6H3/b17-11+,18-13+ |
InChI Key |
AUMXJZBVBBGETK-OUBUNXTGSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C |
SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)C)C |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)C)C |
Origin of Product |
United States |
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